Due to its film-forming properties, maltodextrin can encapsulate drugs, protecting them from degradation and modifying their release profile. Studies have shown its effectiveness in encapsulating unstable drugs and enzymes for targeted delivery [].
Proniosomes are novel drug delivery systems formed by converting drug-lipid complexes into dry powders. Maltodextrin acts as a carrier in proniosomes, offering advantages like stability, ease of handling, and controlled drug release [].
Maltodextrin can be used as a film-forming agent in developing fast-dissolving oral films. These films rapidly disintegrate in the mouth, improving drug bioavailability, especially for patients with swallowing difficulties [].
Maltodextrin's functionality as a bulking agent, thickener, and drying aid makes it a valuable tool in food science research. Researchers use it to:
Maltodextrin absorbs moisture, allowing researchers to control the water activity of food products. This helps in studying the effects of moisture on food stability, spoilage, and texture [].
Due to its neutral taste and bulking ability, maltodextrin can be used to replace sugar in food formulations. This application is crucial in research on developing diabetic-friendly and calorie-reduced food products [].
Maltodextrin's hygroscopic nature (ability to absorb moisture) makes it useful in studying drying processes of food products. Researchers can use it to understand the effects of drying on food quality and optimize drying techniques [].